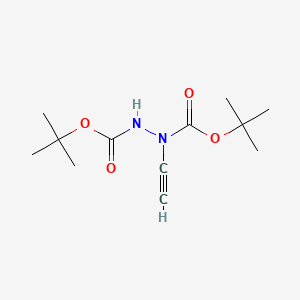
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H20N2O4 It is a derivative of hydrazine and contains both ethynyl and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate can be synthesized through the addition of terminal alkynes to diazodicarboxylates. The reaction typically involves the use of copper salts and other reagents such as Cp*RuCl(COD), 1,3-dicarbonyls, and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out in organic solvents such as THF or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while substitution reactions can produce a variety of ethynyl-substituted compounds.
Aplicaciones Científicas De Investigación
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound’s hydrazine moiety makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: This compound has a trifluoromethyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: The presence of a methyl group instead of an ethynyl group results in different biological activities and applications.
Di-tert-butyl-iminodicarboxylate: This compound lacks the ethynyl group and has different uses in organic synthesis, particularly in the preparation of primary amines.
Uniqueness
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming novel derivatives. Its combination of tert-butyl and hydrazine moieties also makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
tert-butyl N-ethynyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-8-14(10(16)18-12(5,6)7)13-9(15)17-11(2,3)4/h1H,2-7H3,(H,13,15) |
Clave InChI |
AVULYMCVZYVIQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN(C#C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)

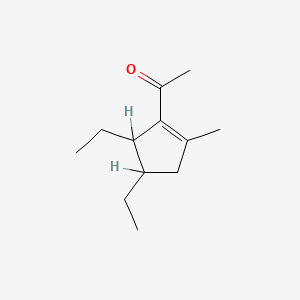

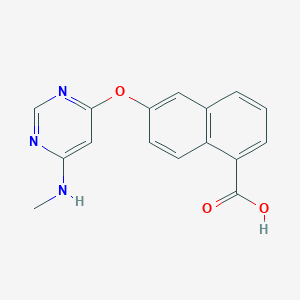
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

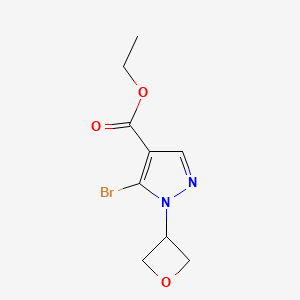
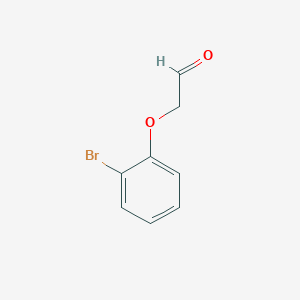
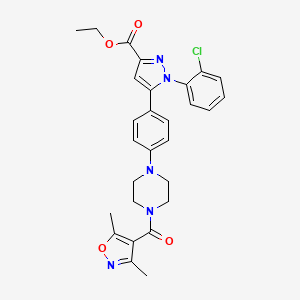
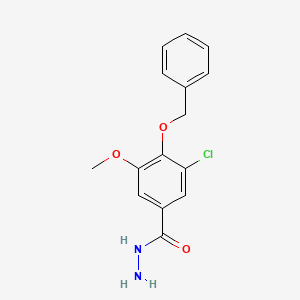
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)

